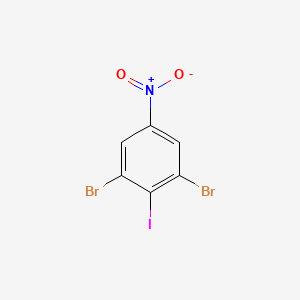

1,3-Dibromo-2-iodo-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-iodo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLNIHDUCWPSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)I)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436261 | |

| Record name | 1,3-DIBROMO-2-IODO-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98137-96-3 | |

| Record name | 1,3-DIBROMO-2-IODO-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight and Characterization of 1,3-Dibromo-2-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1,3-Dibromo-2-iodo-5-nitrobenzene, a polysubstituted aromatic compound of interest in advanced organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes its theoretical molecular weight and provides an in-depth, experience-based framework for its synthesis, purification, and structural characterization. By leveraging data from its close structural analogs, 1,3-Dibromo-5-nitrobenzene and 1,3-Dibromo-5-iodobenzene, we present a robust analytical workflow. This document serves as a vital resource for researchers navigating the synthesis and characterization of novel, complex halogenated nitroaromatic compounds, ensuring scientific integrity through validated protocols and authoritative references.

Introduction and Theoretical Molecular Weight

This compound is a highly functionalized aromatic compound. Its structure, featuring two bromine atoms, an iodine atom, and a nitro group, suggests its potential as a versatile building block in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science applications. The strategic placement of these functional groups allows for a range of selective chemical transformations. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and can be reduced to an amine for further functionalization.[1][2] The three halogen atoms provide multiple sites for cross-coupling reactions, with the iodine atom typically being the most reactive.

A thorough literature search reveals a scarcity of experimental data for this compound, indicating it is likely a novel or rare compound. However, its fundamental properties can be precisely calculated and its behavior predicted based on well-established chemical principles and data from closely related compounds.

The first and most fundamental of these properties is its molecular weight, calculated from its chemical formula: C₆H₂Br₂INO₂ .

Calculation of Molecular Weight:

The molecular weight is the sum of the atomic weights of all atoms in the molecule.[3][4] Using the atomic weights of the constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u, Iodine: 126.90 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the molecular weight is calculated as follows:

-

(6 x 12.011) + (2 x 1.008) + (2 x 79.904) + (1 x 126.90) + (1 x 14.007) + (2 x 15.999) = 406.82 g/mol

This calculated value is the cornerstone for all analytical procedures aimed at identifying and quantifying this molecule.

Physicochemical Properties: A Comparative Analysis

To anticipate the physical and chemical characteristics of this compound, we can examine the properties of its constituent analogs: 1,3-Dibromo-5-nitrobenzene and 1,3-Dibromo-5-iodobenzene. This comparative approach provides a scientifically grounded estimation of its expected properties.

| Property | 1,3-Dibromo-5-nitrobenzene | 1,3-Dibromo-5-iodobenzene | This compound (Predicted) |

| CAS Number | 6311-60-0[5] | 19752-57-9[6] | Not available |

| Molecular Formula | C₆H₃Br₂NO₂[7] | C₆H₃Br₂I[6] | C₆H₂Br₂INO₂ |

| Molecular Weight | 280.90 g/mol [7] | 361.80 g/mol [6] | 406.82 g/mol |

| Appearance | White to Yellow/Orange powder/crystal[5] | Light yellow to Brown powder/crystal[8] | Expected to be a crystalline solid, likely pale yellow to brown. |

| Melting Point | 103.0 to 107.0 °C[5] | ~123 °C | Expected to be a high-melting solid, likely >100°C. |

| Solubility | Soluble in organic solvents; low in water.[1] | Soluble in common organic solvents.[8] | Expected to be soluble in common organic solvents (e.g., DCM, acetone, ethyl acetate) and insoluble in water. |

Proposed Synthetic Pathway

The synthesis of polysubstituted benzenes requires careful strategic planning to ensure correct regiochemistry.[9] A plausible synthetic route to this compound could start from 3,5-dibromoaniline. The amino group is a strong activating, ortho-, para-director which can be used to direct the iodination to the 2-position. Subsequent removal of the amino group via a diazonium salt intermediate, followed by nitration, would yield the target compound. The nitro group would be directed to the 5-position due to the meta-directing effect of the bromine atoms.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. omnicalculator.com [omnicalculator.com]

- 4. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 5. 1,3-Dibromo-5-nitrobenzene | 6311-60-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 1,3-Dibromo-5-iodobenzene | C6H3Br2I | CID 11068437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Dibromo-5-nitrobenzene | C6H3Br2NO2 | CID 238711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of 1,3-Dibromo-2-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Scaffold

The field of synthetic chemistry is perpetually driven by the quest for novel molecular architectures that can serve as foundational building blocks for complex targets. Polysubstituted aromatic rings, particularly those bearing a strategic arrangement of halogens and electron-withdrawing groups, are of paramount importance in this endeavor. This guide focuses on the chemical properties, reactivity, and synthetic potential of a unique, yet sparsely documented compound: 1,3-Dibromo-2-iodo-5-nitrobenzene .

Section 1: Predicted Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two bromine atoms, an iodine atom, and a nitro group. This combination of heavy atoms and a polar nitro group will dictate its physical properties.

| Property | Predicted Value / Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₆H₂Br₂INO₂ | Derived from the chemical structure. |

| Molecular Weight | 406.80 g/mol | Calculated from the atomic weights of its constituent atoms. |

| Appearance | Likely a pale yellow to brown crystalline solid at room temperature. | Based on the appearance of similar compounds like 1,3-dibromo-5-nitrobenzene (white to yellow/orange powder) and 1,3-dibromo-5-iodobenzene (light yellow to brown powder).[1][2] |

| Melting Point | Expected to be in the range of 110-140 °C. | 1,3-Dibromo-5-nitrobenzene has a melting point of 103-107 °C, and 1,3-dibromo-5-iodobenzene melts at 121-125 °C. The addition of the iodine to the former or the nitro group to the latter, along with the sterically crowded substitution pattern, would likely increase the melting point due to increased molecular weight and altered crystal packing.[1] |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. | The large, nonpolar aromatic core and heavy halogens dominate the molecule's character, while the nitro group provides some polarity. |

| Purity (Typical) | If synthesized, a purity of >98% (as determined by GC or NMR) would be expected after appropriate purification. | This is a standard purity level for such chemical building blocks. |

Section 2: A Proposed Synthetic Pathway

The synthesis of a polysubstituted benzene such as this compound requires careful strategic planning to ensure the correct regiochemistry. The directing effects of the substituents must be leveraged at each step. A plausible synthetic route, starting from a commercially available material, is outlined below. The key is to introduce the substituents in an order that respects their ortho-, para-, and meta-directing influences.

A logical starting point is 3,5-dibromoaniline. The amino group is a strong ortho-, para-director, which can be used to install the iodine atom. Subsequent removal of the amino group's directing influence via diazotization, followed by nitration, should yield the desired product.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Iodination of 3,5-Dibromoaniline

-

To a stirred solution of 3,5-dibromoaniline (1 equivalent) in glacial acetic acid, add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.

-

The amino group is a powerful activating ortho-, para-director, and the two bromine atoms will sterically hinder the positions ortho to the amino group, thus favoring iodination at the para position (C4).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product, 2,6-dibromo-4-iodoaniline, with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Diazotization and Reduction (Deamination)

-

Dissolve the 2,6-dibromo-4-iodoaniline (1 equivalent) in a mixture of ethanol and concentrated sulfuric acid at 0 °C.

-

Add a solution of sodium nitrite (1.2 equivalents) in water dropwise, maintaining the temperature below 5 °C. This generates the diazonium salt.

-

After the addition is complete, add hypophosphorous acid (H₃PO₂) and heat the mixture gently to 50-60 °C until nitrogen evolution ceases. This step removes the amino group and replaces it with a hydrogen atom.

-

Cool the reaction mixture, extract with diethyl ether, wash with water and brine, dry over magnesium sulfate, and concentrate to yield 1,3-dibromo-5-iodobenzene.

Step 3: Nitration of 1,3-Dibromo-5-iodobenzene

-

To a solution of 1,3-dibromo-5-iodobenzene (1 equivalent) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 equivalents) dropwise.

-

The halogens are deactivating but ortho-, para-directing. In this case, the C2, C4, and C6 positions are activated. The C4 and C6 positions are equivalent. The most likely position for nitration is C2, which is ortho to both a bromine and an iodine atom, and is the most sterically accessible of the activated positions not already occupied.

-

Allow the reaction to stir at 0-5 °C for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain the crude this compound.

-

Recrystallize from ethanol or purify by column chromatography to obtain the final product.

Sources

An In-depth Technical Guide to the Physical Properties of 1,3-Dibromo-2-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of the highly functionalized aromatic compound, 1,3-Dibromo-2-iodo-5-nitrobenzene. This molecule, with its unique substitution pattern of three different halogen atoms and a nitro group, presents significant interest for applications in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable building block for complex molecular architectures.

Core Physical and Chemical Characteristics

The fundamental identifiers and properties of this compound are summarized in the table below. This data is essential for accurate record-keeping, safety assessments, and theoretical calculations.

| Property | Value | Source |

| CAS Number | 98137-96-3 | AOBChem |

| Molecular Formula | C₆H₂Br₂INO₂ | AOBChem |

| Molecular Weight | 406.80 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

Structural and Spectroscopic Relationship

The arrangement of substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs its spectroscopic signature. The interplay of the electron-withdrawing nitro group and the three halogen atoms creates a unique pattern of deshielding effects on the aromatic protons and carbons.

Caption: Relationship between molecular structure and expected spectroscopic properties.

Thermal Properties

The melting and boiling points are critical parameters for determining the appropriate conditions for reactions, purification (e.g., distillation, recrystallization), and storage.

| Property | Value | Source |

| Melting Point | 153-155 °C | ChemicalBook |

| Boiling Point | 369.4 ± 42.0 °C (Predicted) | ChemicalBook |

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Objective: To accurately determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Sample of this compound

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating can be performed to approximate the melting point.

-

For a known compound, heat rapidly to about 15-20 °C below the expected melting point (in this case, heat rapidly to ~135 °C).

-

Reduce the rate of heating to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

-

Observation:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

Reporting: Report the result as a melting point range (e.g., 153-155 °C).

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is based on predictions from analogous structures and established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The strong electron-withdrawing effects of the nitro and halogen substituents will cause these signals to appear at a relatively high chemical shift (downfield).

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.5 - 8.7 | Doublet | H-6 |

| ~ 8.2 - 8.4 | Doublet | H-4 |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be more complex, with six distinct signals for the six aromatic carbons. The carbons directly attached to the electronegative substituents will be significantly deshielded.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-NO₂ |

| ~ 138 | C-I |

| ~ 130 | C-Br |

| ~ 125 | C-Br |

| ~ 120 | C-H |

| ~ 118 | C-H |

FTIR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 1550 - 1500 | Asymmetric NO₂ stretch |

| ~ 1350 - 1300 | Symmetric NO₂ stretch |

| ~ 1100 - 1000 | C-Br stretch |

| ~ 700 - 600 | C-I stretch |

Solubility and Density (Predicted)

| Property | Predicted Value |

| Density | > 2 g/cm³ |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and chlorinated solvents (e.g., Dichloromethane, Chloroform). Moderately soluble in alcohols (e.g., Ethanol, Methanol). Sparingly soluble in nonpolar solvents (e.g., Hexane, Toluene). |

Safety and Handling

This compound is a halogenated nitroaromatic compound and should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds are known to be irritants and potentially toxic.

GHS Hazard Statements (from AOBChem for CAS 98137-96-3):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (from AOBChem for CAS 98137-96-3):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If the generation of dust is likely, a respirator may be necessary.

Handling Procedures:

-

Avoid inhalation of dust and contact with skin and eyes.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment when handling large quantities to prevent static discharge.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable synthetic intermediate with a unique set of physical properties. This guide provides the most current and comprehensive data available, including a confirmed melting point and predicted values for other key characteristics. The provided experimental protocol for melting point determination and the general safety guidelines offer a practical framework for researchers working with this compound. As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before commencing any laboratory work. Further experimental studies are warranted to fully characterize the physical and spectroscopic properties of this compound.

References

-

AOBChem. This compound. [Link]

An In-depth Technical Guide to 1,3-Dibromo-2-iodo-5-nitrobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dibromo-2-iodo-5-nitrobenzene, a polysubstituted aromatic compound with significant potential in synthetic organic chemistry and drug discovery. While direct experimental data for this specific molecule is limited, this document consolidates information on its nomenclature, predicted properties, and plausible synthetic routes based on established chemical principles and data from analogous compounds. Furthermore, this guide explores the compound's potential reactivity, highlighting its utility as a versatile building block for the synthesis of complex molecular architectures. Safety considerations for handling this class of compounds are also discussed.

Introduction and IUPAC Nomenclature

This compound is a highly functionalized benzene derivative. The strategic placement of three halogen atoms (two bromine and one iodine) and a nitro group on the aromatic ring creates a unique platform for regioselective chemical transformations. According to IUPAC nomenclature rules for polysubstituted benzenes, substituents are listed alphabetically. Therefore, the correct IUPAC name for this compound is This compound . The numbering is determined by assigning the lowest possible locants to the substituents.

The presence of multiple reactive sites—the carbon-iodine bond, two carbon-bromine bonds, and the nitro group—makes this molecule a valuable intermediate for the synthesis of novel organic compounds, including potential pharmaceutical agents and functional materials. The distinct reactivity of the different halogen atoms, particularly the higher reactivity of the carbon-iodine bond in cross-coupling reactions, allows for sequential and controlled modifications of the benzene scaffold.

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the nitro group onto a pre-functionalized benzene ring. This is due to the strongly deactivating nature of the nitro group, which would hinder subsequent electrophilic aromatic substitution reactions. Therefore, the key precursor would be 1,3-Dibromo-2-iodobenzene.

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Synthetic Protocol

Step 1: Iodination of 2,6-Dibromoaniline

The synthesis would commence with the iodination of 2,6-dibromoaniline. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the ortho positions are already substituted with bromine, the iodine will be directed to the para position.

-

Reactants: 2,6-Dibromoaniline, N-Iodosuccinimide (NIS)

-

Solvent: Acetonitrile

-

Procedure:

-

Dissolve 2,6-dibromoaniline in acetonitrile in a round-bottom flask.

-

Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain 2,6-dibromo-4-iodoaniline.

-

Step 2: Sandmeyer Reaction to Introduce Iodine

The amino group of 2,6-dibromo-4-iodoaniline can be converted to an iodo group via the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate.

-

Reactants: 2,6-dibromo-4-iodoaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Potassium iodide (KI)

-

Procedure:

-

Suspend 2,6-dibromo-4-iodoaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield 1,3-Dibromo-2-iodobenzene.

-

Step 3: Nitration of 1,3-Dibromo-2-iodobenzene

The final step is the nitration of the 1,3-Dibromo-2-iodobenzene intermediate. The directing effects of the three halogen substituents need to be considered. All three halogens are ortho, para-directing but deactivating. The position between the two bromine atoms (C2) is sterically hindered. The nitration is expected to occur at the C5 position, which is para to the iodine and meta to the two bromine atoms.

-

Reactants: 1,3-Dibromo-2-iodobenzene, Fuming nitric acid, Concentrated sulfuric acid

-

Procedure:

-

Carefully add concentrated sulfuric acid to 1,3-Dibromo-2-iodobenzene in a flask cooled in an ice bath.

-

Slowly add fuming nitric acid dropwise, keeping the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with water and sodium bicarbonate solution, then dry and purify by recrystallization or column chromatography to obtain this compound.

-

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties (Predicted)

As experimental data for this compound is not available, the following properties are predicted based on the properties of its structural analogs, such as 1,3-dibromo-5-nitrobenzene and 1,3-dibromo-5-iodobenzene.[1][2]

| Property | Predicted Value |

| Molecular Formula | C₆H₂Br₂INO₂ |

| Molecular Weight | 406.80 g/mol |

| Appearance | Likely a pale yellow to brown crystalline solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, dichloromethane, THF) |

Reactivity and Potential Applications

The unique arrangement of substituents in this compound offers a rich landscape for chemical transformations, making it a valuable building block in organic synthesis.

Regioselective Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions).[3] This difference in reactivity allows for selective functionalization at the C2 position, leaving the bromine atoms at C1 and C3 available for subsequent transformations. This stepwise approach enables the synthesis of highly complex and densely functionalized aromatic compounds.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other functionalities.

-

Reduction to an Amine: The nitro group can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting aniline derivative can then be used in a wide range of reactions, such as amide bond formation, diazotization, and the synthesis of heterocyclic compounds.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAAr), although this is generally less facile than in rings without three deactivating halogens.

Potential Applications in Drug Discovery

Polyhalogenated and nitroaromatic compounds are prevalent in medicinal chemistry. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity of a ligand for its biological target.[4] The scaffold of this compound could serve as a starting point for the synthesis of novel kinase inhibitors, protease inhibitors, and other therapeutic agents. The ability to selectively functionalize the different positions on the benzene ring allows for the creation of diverse chemical libraries for high-throughput screening.

Caption: Potential synthetic transformations of this compound.

Safety and Handling

As with all polyhalogenated nitroaromatic compounds, this compound should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin.[5] They can cause irritation to the skin, eyes, and respiratory tract.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound represents a promising, albeit currently under-explored, chemical entity for advanced organic synthesis. Its unique substitution pattern provides a platform for the strategic and regioselective construction of complex molecules. This guide has outlined a plausible synthetic route, predicted key physicochemical properties, and discussed the potential reactivity and applications of this compound, particularly in the context of drug discovery. As a Senior Application Scientist, I believe that the insights provided herein will be valuable for researchers and professionals seeking to leverage the synthetic potential of highly functionalized aromatic building blocks.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dibromo-5-nitrobenzene. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dibromo-5-iodobenzene. Retrieved January 23, 2026, from [Link]

-

YouTube. (2024, September 3). Enjoyable synthesis of 1,3-Dibromobenzene. Ish Math Test Prep Double. Retrieved January 23, 2026, from [Link]

-

Chemsrc. (2025, September 5). 1,3-Dibromo-5-iodobenzene. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved January 23, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2014, August 29). The Nomenclature of Disubstituted and Polysubstituted Benzenes. Retrieved January 23, 2026, from [Link]

-

GOV.UK. (2024, March). Compendium of chemical hazards: Nitrobenzene. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Retrieved January 23, 2026, from [Link]

-

Nature. (2010, March 23). Spectroscopic (multi-energy) CT distinguishes iodine and barium contrast material in MICE. Retrieved January 23, 2026, from [Link]

-

University of Calgary. (n.d.). Polysubstituted benzenes. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025, August 7). Halogen bonding for rational drug design and new drug discovery. Retrieved January 23, 2026, from [Link]

-

University of California, Davis. (n.d.). Nomenclature of Benzene Derivatives. Retrieved January 23, 2026, from [Link]

-

Chemius. (n.d.). Safety Data Sheet: Nitro razredčilo. Retrieved January 23, 2026, from [Link]

-

YouTube. (2020, April 2). Disubstituted and polysubstituted Benzene Ring Nomenclature. The Organic Chemistry Tutor. Retrieved January 23, 2026, from [Link]

-

ECHA. (n.d.). Registration Dossier: Nitrobenzene. Retrieved January 23, 2026, from [Link]

-

ACS Publications. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 23, 2026, from [Link]

-

University of California, Davis. (n.d.). Intermediate IUPAC Nomenclature VII. Retrieved January 23, 2026, from [Link]

-

PubMed. (2012, March 30). Halogen bonding for rational drug design and new drug discovery. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved January 23, 2026, from [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved January 23, 2026, from [Link]

-

PubMed Central. (2015, March 10). An Alternative to the Sandmeyer Approach to Aryl Iodides. Retrieved January 23, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Nitrobenzene-D5 (CAS 4165-60-0). Retrieved January 23, 2026, from [Link]

Sources

- 1. 1,3-Dibromo-5-nitrobenzene | C6H3Br2NO2 | CID 238711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dibromo-5-iodobenzene | C6H3Br2I | CID 11068437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene|CAS 1160573-65-8 [benchchem.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. nj.gov [nj.gov]

- 6. Mobile [my.chemius.net]

An In-depth Technical Guide to the Structure, Synthesis, and Reactivity of 1,3-Dibromo-2-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1,3-dibromo-2-iodo-5-nitrobenzene, a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and employs established principles of organic chemistry to present a predictive yet scientifically rigorous overview. We will delve into its structural characteristics, propose a logical synthetic pathway, predict its spectroscopic signature, and explore its potential reactivity, offering valuable insights for researchers looking to utilize this compound in their work.

Introduction: A Scaffold for Complexity

This compound is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing and sterically demanding substituents. The presence of three halogen atoms (two bromine and one iodine) at distinct positions, combined with a strongly deactivating nitro group, creates a molecule with a rich and nuanced reactivity profile. This trifunctional nature allows for selective and sequential chemical transformations, making it an attractive intermediate for the synthesis of complex molecular architectures.

The strategic placement of the substituents influences the electronic and steric environment of the benzene ring, paving the way for a variety of chemical modifications. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) in cross-coupling reactions, coupled with the potential for nucleophilic aromatic substitution and the chemical versatility of the nitro group, positions this compound as a valuable tool for accessing novel chemical space in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by the specific substitution pattern on the benzene ring. The IUPAC name clearly indicates a benzene ring with bromine atoms at positions 1 and 3, an iodine atom at position 2, and a nitro group at position 5.

Below is a 2D representation of the molecular structure:

Caption: Molecular structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₂Br₂INO₂ | - |

| Molecular Weight | 450.79 g/mol | Calculated from atomic weights. |

| Appearance | Likely a pale yellow to brown solid | Based on similar polysubstituted nitroaromatics. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and poorly soluble in water. | General solubility trends for halogenated nitrobenzenes. |

| Melting Point | Expected to be a solid with a relatively high melting point (>100 °C) | Due to molecular symmetry and strong intermolecular forces. |

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be devised from commercially available starting materials, leveraging the directing effects of the substituents in electrophilic aromatic substitution reactions. A logical starting point is 1,3-dibromobenzene.

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 1,3-Dibromobenzene

The initial step involves the nitration of 1,3-dibromobenzene. The two bromine atoms are ortho-, para-directing but deactivating. However, the directing effects will favor the introduction of the nitro group at the C5 position, which is para to one bromine and ortho to the other, and is the most sterically accessible position.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add concentrated nitric acid (HNO₃) to the sulfuric acid with continuous stirring, maintaining the low temperature.

-

Substrate Addition: To this nitrating mixture, add 1,3-dibromobenzene dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate of 1,3-dibromo-5-nitrobenzene is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Iodination of 1,3-Dibromo-5-nitrobenzene

The second step is the iodination of 1,3-dibromo-5-nitrobenzene. The nitro group is a strong deactivating group and a meta-director. The bromine atoms are also deactivating but ortho-, para-directing. The combined directing effects will direct the incoming electrophile (iodine) to the C2 position, which is ortho to both bromine atoms and meta to the nitro group. A strong iodinating agent is required to overcome the deactivation of the ring.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-dibromo-5-nitrobenzene in a suitable solvent such as glacial acetic acid.

-

Addition of Iodinating Reagents: Add elemental iodine (I₂) and a strong oxidizing agent such as iodic acid (HIO₃) in the presence of concentrated sulfuric acid. The combination of these reagents generates a potent electrophilic iodinating species.

-

Reaction: Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium bisulfite to quench any unreacted iodine.

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Assignment and Rationale |

| ¹H | ~ 8.5 - 8.7 | d | H-4: This proton is ortho to a bromine and the nitro group, leading to significant deshielding. It will appear as a doublet due to coupling with H-6. |

| ~ 8.2 - 8.4 | d | H-6: This proton is ortho to a bromine and para to the nitro group, also resulting in downfield shifting. It will appear as a doublet due to coupling with H-4. | |

| ¹³C | ~ 150 | s | C-5 (C-NO₂): The carbon directly attached to the electron-withdrawing nitro group will be the most deshielded. |

| ~ 138-140 | s | C-2 (C-I): The carbon bearing the iodine atom will be significantly deshielded. | |

| ~ 125-130 | d | C-4, C-6: These carbons will have chemical shifts typical for aromatic carbons in this electronic environment. | |

| ~ 120-125 | s | C-1, C-3 (C-Br): The carbons attached to the bromine atoms will also be deshielded. |

Infrared (IR) Spectroscopy:

-

~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

Below 1000 cm⁻¹: C-Br and C-I stretching vibrations.

Mass Spectrometry (MS):

-

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 451.

-

The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms and one iodine atom.

-

Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and halogen atoms.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by the interplay of its functional groups, offering a platform for diverse synthetic transformations.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of both bromo and iodo substituents makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in these reactions, allowing for selective functionalization at the C2 position. This regioselectivity is a key advantage for the stepwise construction of complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution. While the positions ortho and para to the nitro group are activated, steric hindrance from the adjacent bulky halogen atoms might influence the feasibility and regioselectivity of SNAr reactions.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. This transformation provides a valuable synthetic handle for further functionalization, including diazotization reactions, amide bond formation, and the synthesis of heterocyclic compounds.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the same precautions as other halogenated nitroaromatic compounds, which are often toxic and irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a highly functionalized and synthetically versatile building block. Although direct experimental data is limited, this guide provides a robust predictive framework for its structure, synthesis, and reactivity based on established chemical principles and data from analogous compounds. Its unique substitution pattern offers opportunities for regioselective transformations, making it a promising intermediate for the synthesis of complex organic molecules in drug discovery and materials science. Further experimental investigation into the properties and reactivity of this compound is warranted and is expected to unlock its full potential in these fields.

References

- Note: As this is a predictive guide for a compound with limited direct literature, the references are to general organic chemistry principles and data for related compounds.

-

PubChem Database. National Center for Biotechnology Information. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Google Patents.

Methodological & Application

A Comprehensive Guide to the Synthetic Applications of 1,3-Dibromo-2-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2-iodo-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile and powerful building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct reactive centers—an iodine atom, two bromine atoms, and a nitro group—offers a remarkable platform for the strategic construction of complex molecular architectures. The differential reactivity of the carbon-halogen bonds, with the carbon-iodine bond being the most labile, allows for selective and sequential functionalization through a variety of cross-coupling reactions.[1] This, combined with the synthetic versatility of the nitro group, makes this compound an invaluable precursor for the synthesis of pharmaceutical intermediates, agrochemicals, and advanced functional materials.[2] This guide provides an in-depth exploration of its applications, supported by predictive protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Strategic Advantage: Differential Reactivity

The cornerstone of this compound's utility lies in the hierarchical reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The bond strength decreases in the order C-Br > C-I, making the carbon-iodine bond more susceptible to oxidative addition to a palladium(0) catalyst. This inherent difference enables the selective functionalization at the 2-position, leaving the two bromine atoms available for subsequent transformations.

Furthermore, the strongly electron-withdrawing nitro group significantly influences the reactivity of the aryl halides. It renders the aromatic ring more electrophilic, which can facilitate the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions.[3]

Core Synthetic Transformations

The synthetic potential of this compound can be broadly categorized into three main areas:

-

Selective Cross-Coupling Reactions: Leveraging the differential reactivity of the C-I and C-Br bonds to introduce diverse substituents in a controlled manner.

-

Transformations of the Nitro Group: Utilizing the nitro group as a precursor to other valuable functionalities, most notably an amino group.[4]

-

Nucleophilic Aromatic Substitution (SNAr): Exploiting the electron-deficient nature of the ring for the introduction of nucleophiles.[1]

Caption: Synthetic pathways utilizing this compound.

Application Notes and Protocols

Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. With this compound, a selective mono-arylation at the C-I bond can be achieved under carefully controlled conditions.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄, is commonly used. The choice of phosphine ligands can influence the selectivity and efficiency of the reaction.

-

Base: A mild base like potassium carbonate (K₂CO₃) is often sufficient to facilitate the transmetalation step without promoting side reactions.

-

Solvent System: A biphasic solvent system, such as a mixture of toluene and water, is frequently employed to dissolve both the organic substrate and the inorganic base.

-

Temperature: Lower reaction temperatures generally favor selective coupling at the more reactive C-I bond.

Predictive Protocol for Mono-arylation:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

-

Addition of Base: Add potassium phosphate tribasic (K₃PO₄, 3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of toluene and water, 6 mL total) via syringe.

-

Reaction: Heat the reaction mixture to a carefully controlled temperature (e.g., 80 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | High activity and selectivity for C-I activation. |

| Base | K₃PO₄ | Effective base for Suzuki couplings. |

| Solvent | Toluene / Water (5:1) | Biphasic system to dissolve all reactants. |

| Temperature | 80 °C | Promotes selective reaction at the C-I bond. |

Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, selectivity for the C-I bond is expected.

Causality Behind Experimental Choices:

-

Catalyst System: A dual-catalyst system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[4] The copper co-catalyst can sometimes promote alkyne homocoupling (Glaser coupling), so copper-free conditions can also be employed.[3]

-

Base: An amine base, such as triethylamine (Et₃N), acts as both a base and, in some cases, a solvent.

-

Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are crucial to prevent catalyst deactivation and side reactions.[4]

Predictive Protocol for Mono-alkynylation:

-

Reagent Preparation: Ensure all solvents are anhydrous and have been thoroughly degassed.

-

Reaction Setup: In a glovebox or using a Schlenk line, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%) to a flame-dried Schlenk flask.

-

Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL). To this suspension, add triethylamine (3.0 mmol) followed by the terminal alkyne (1.2 mmol).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ / CuI | Standard catalyst system for Sonogashira coupling. |

| Base | Triethylamine (Et₃N) | Acts as a base and can serve as a solvent. |

| Solvent | Anhydrous, degassed THF | Prevents catalyst deactivation and side reactions. |

| Temperature | Room Temperature | Mild conditions favor selective C-I coupling. |

Caption: Workflow for sequential functionalization.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, which is a key functional group for a vast array of subsequent transformations, including amide bond formation and the synthesis of heterocyclic compounds.

Causality Behind Experimental Choices:

-

Reducing Agent: Various reducing agents can be employed, such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation. Titanium(III) chloride (TiCl₃) is a mild and effective option.[2]

-

Solvent: The choice of solvent depends on the reducing agent. For TiCl₃, acetic acid is a suitable solvent.[2]

Protocol for Nitro Group Reduction:

-

Reaction Setup: Dissolve this compound (or a mono-functionalized derivative) (1.78 mmol) in 4 mL of glacial acetic acid in a round-bottom flask.[2]

-

Reagent Addition: Gradually add TiCl₃ (30 wt % in 2 N HCl) at room temperature with stirring until the purple color of the reagent persists.[2]

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

-

Work-up: Remove the acetic acid under reduced pressure. Neutralize the residue with 1 M NaOH and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate the solution to obtain the crude product. Purify by recrystallization or column chromatography.

Synthesis of Heterocyclic Compounds

The resulting amino-substituted compounds are excellent precursors for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. For example, a 1,2-diaminobenzene derivative, formed after reduction of the nitro group and a subsequent functionalization, can be cyclized to form benzimidazoles or quinoxalines.

Predictive Protocol for Benzimidazole Synthesis (Post-functionalization and Reduction):

-

Starting Material: A 1,2-diamino-3,5-dibromobenzene derivative (obtained from the initial substrate).

-

Reaction Setup: Dissolve the diamine (1.0 mmol) and an appropriate aldehyde (1.1 mmol) in ethanol (10 mL).

-

Reaction: Heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The predictable and hierarchical reactivity of its functional groups allows for the strategic and selective construction of complex molecules. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this powerful synthetic intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

- The Synthetic Versatility of 1,3-Dibromo-5-nitrobenzene: A Technical Guide for Organic Synthesis - Benchchem. (2025-12-22).

- Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene - Benchchem.

- A Comparative Guide to Alternative Catalysts for Cross-Coupling of 1,3-Dibromo-5-nitrobenzene - Benchchem.

- 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene - Benchchem.

- Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes - Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polyhalogenated Nitroaromatics

Welcome to the Technical Support Center for the purification of polyhalogenated nitroaromatics. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these challenging compounds. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

I. Conceptual Overview: The Purification Challenge

Polyhalogenated nitroaromatics are a class of compounds characterized by the presence of one or more nitro groups and multiple halogen substituents on an aromatic ring. These structural features, while crucial for their application in pharmaceuticals, agrochemicals, and materials science, present significant purification challenges.[1][2] The strong electron-withdrawing nature of both nitro and halogen groups deactivates the aromatic ring, influencing its reactivity and solubility.[2] Furthermore, the high molecular weight and often crystalline nature of these compounds necessitate carefully optimized purification strategies.

Common challenges include:

-

Low Solubility: Many polyhalogenated nitroaromatics exhibit poor solubility in common organic solvents, complicating recrystallization and chromatographic separations.

-

Thermal Instability: The presence of nitro groups can render these molecules susceptible to decomposition at elevated temperatures, a critical consideration for distillation and gas chromatography.[3]

-

Formation of stubborn impurities: Synthesis of these compounds can lead to isomers and over- or under-halogenated byproducts that are difficult to separate due to similar polarities and boiling points.[4]

-

Safety Hazards: Polyhalogenated nitroaromatics can be toxic and potentially explosive, requiring stringent safety protocols during handling and purification.[5][6]

This guide provides a systematic approach to overcoming these challenges, focusing on the two primary purification techniques: recrystallization and column chromatography .

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute.

-

Causality: The high concentration of the solute and rapid cooling don't allow for the orderly arrangement of molecules into a crystal lattice.

-

Troubleshooting Steps:

-

Re-dissolve: Gently heat the solution to re-dissolve the oil.[7]

-

Add more solvent: Add a small amount of additional hot solvent to decrease the saturation point.[7]

-

Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath. Slower cooling encourages proper crystal nucleation.[7]

-

Solvent System Modification: Consider using a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[8]

-

Q2: No crystals are forming, even after the solution has cooled completely.

A2: This indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.

-

Causality: Either too much solvent was used, or there are no nucleation sites for crystal growth to begin.

-

Troubleshooting Steps:

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[7]

-

Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.

-

-

Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Be cautious not to overheat and decompose the sample. Allow it to cool slowly again.

-

Change Solvents: If the compound remains highly soluble even at low temperatures, the chosen solvent is not suitable. A solvent with lower solvating power is needed.

-

Q3: The recovered crystals are colored, but the pure compound should be colorless. How do I remove the colored impurity?

A3: Colored impurities are often large, polar molecules that can be effectively removed by adsorption onto activated carbon.

-

Causality: Highly conjugated organic molecules are common colored impurities that have a strong affinity for the surface of activated carbon.

-

Protocol:

-

Dissolve the impure crystals in the minimum amount of hot recrystallization solvent.

-

Add a very small amount of activated charcoal (a spatula tip is often sufficient). Adding too much can lead to the loss of your desired product.[8]

-

Simmer the solution for a few minutes to allow the charcoal to adsorb the impurities.[8]

-

Perform a hot filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.

-

Allow the filtered, colorless solution to cool and crystallize as usual.

-

Column Chromatography Troubleshooting

Q1: My compounds are not separating on the silica gel column. The spots are moving together on the TLC plate.

A1: This indicates that the chosen eluent (solvent system) is not providing sufficient differential partitioning of your compounds between the stationary phase (silica gel) and the mobile phase.

-

Causality: The polarity of the eluent is either too high, causing all compounds to move quickly with the solvent front, or too low, resulting in all compounds remaining strongly adsorbed to the silica.

-

Troubleshooting Steps:

-

Systematic Eluent Optimization: The key is to find a solvent system that gives a good separation of spots on a TLC plate, ideally with Rf values between 0.2 and 0.5 for the target compounds.

-

Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

-

Test different solvent ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) using TLC until you achieve the desired separation.

-

-

Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, the issue may be the stationary phase. For highly polar compounds, alumina may be a better choice. For very non-polar compounds that are difficult to separate on silica, reverse-phase chromatography (e.g., C18-functionalized silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) may be necessary.

-

Q2: The bands of my compounds are spreading out and becoming very diffuse as they move down the column (tailing).

A2: Tailing is often caused by interactions between the compound and active sites on the stationary phase, or by overloading the column.

-

Causality: Acidic or basic functional groups on your compound can interact strongly with the slightly acidic silica gel. Overloading the column with too much sample can also lead to poor separation and band broadening.

-

Troubleshooting Steps:

-

Modify the Mobile Phase:

-

For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can help to protonate the compound and reduce its interaction with the silica.

-

For basic compounds, adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) can neutralize the acidic sites on the silica gel.

-

-

Reduce the Sample Load: Ensure you are not loading too much crude material onto the column. A general rule of thumb is to use a mass ratio of stationary phase to crude sample of at least 30:1.

-

Dry Loading: If your compound has low solubility in the eluent, it can be beneficial to "dry load" it onto the column. This involves pre-adsorbing your compound onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. The resulting free-flowing powder is then carefully added to the top of the column.

-

III. Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol outlines a standard single-solvent recrystallization.

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][9]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or heating mantle). Continue adding small portions of hot solvent until the solid just dissolves.

-

Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Allow the crystals to air dry on the filter paper or dry them in a desiccator.

Protocol 2: Flash Column Chromatography

This protocol describes a standard flash column chromatography procedure for the purification of a moderately polar compound.

-

Eluent Selection: Using TLC, determine an appropriate solvent system that provides good separation of the target compound from impurities.

-

Column Packing:

-

Secure a chromatography column in a vertical position.

-

Add a small plug of glass wool or cotton to the bottom of the column.

-

Add a layer of sand.

-

Fill the column with the chosen eluent.

-

Slowly add silica gel to the column as a slurry in the eluent.

-

Gently tap the column to ensure even packing and remove any air bubbles.

-

Add another layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully add it to the top of the column using a pipette.

-

Dry Loading: (Recommended for less soluble compounds) Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

-

-

Elution:

-

Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand and silica.

-

Apply pressure to the top of the column (using a flash chromatography system or a simple air line with a regulator) to achieve a steady flow rate.

-

-

Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

-

Analysis: Analyze the collected fractions by TLC to determine which fractions contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

IV. Data Presentation & Visualization

Table 1: Common Solvents for Purification of Polyhalogenated Nitroaromatics

| Solvent | Polarity Index | Boiling Point (°C) | Notes |

| Hexane | 0.1 | 69 | Good for non-polar compounds and as a component of mixed eluents. |

| Toluene | 2.4 | 111 | Can be a good recrystallization solvent for some nitroaromatics. |

| Dichloromethane | 3.1 | 40 | A versatile solvent for both chromatography and recrystallization. |

| Ethyl Acetate | 4.4 | 77 | A common polar component in chromatographic eluents. |

| Acetone | 5.1 | 56 | A polar solvent, sometimes used for recrystallization. |

| Ethanol | 5.2 | 78 | A polar, protic solvent often used for recrystallization. |

| Methanol | 6.6 | 65 | A highly polar, protic solvent. |

| Water | 10.2 | 100 | Used as a "poor" solvent in two-solvent recrystallizations. |

Diagrams

Caption: A decision-making workflow for the purification of polyhalogenated nitroaromatics.

V. Safety First: Handling Polyhalogenated Nitroaromatics

Due to their potential toxicity and reactivity, strict safety protocols must be followed when handling these compounds.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Static Discharge: Some nitroaromatic compounds can be sensitive to static discharge. Take precautions to ground equipment and avoid generating static electricity.[5]

-

Heat: Avoid excessive heating, as this can lead to decomposition and potentially detonation, especially for polynitrated compounds.[3] Use heating mantles with temperature controllers or steam baths instead of open flames.

-

Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

By understanding the inherent challenges and applying the systematic troubleshooting and purification strategies outlined in this guide, researchers can confidently and safely purify polyhalogenated nitroaromatics for their intended applications.

References

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Chemius. (n.d.). nitro razredčilo. Retrieved January 23, 2026, from [Link]

-

Eiceman, G. A., & Tadjikov, B. (2003). Rapid separation of nitroaromatic compounds by solvating gas chromatography. Journal of Chromatography A, 988(2), 261-267. [Link]

-

Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1240321. [Link]

-

Birajdar, K., et al. (2024). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Rasayan Journal of Chemistry, 17(4), 1534-1541. [Link]

- Butters, M., et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process.

-

ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved January 23, 2026, from [Link]

-

Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

-

Wang, Y., et al. (2021). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. Molecules, 26(11), 3328. [Link]

-

HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

-

Jaoui, M., et al. (2019). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. Atmosphere, 10(1), 24. [Link]

-

Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

-

Charlotte, A. (2021). Chromatographic Separation and Techniques. Mass Spectrometry & Purification Techniques, 7(e107). [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11409, Dicyandiamide. Retrieved January 23, 2026 from [Link].

-

ResearchGate. (n.d.). Identification of Synthetic Impurities and Their Significance in Natural Products Quality Control. Retrieved January 23, 2026, from [Link]

-

GOV.UK. (2024). Nitrobenzene - Incident management. [Link]

-

Auburn University. (n.d.). 3 SAFE WORK PRACTICES AND GUIDELINES. [Link]

-

Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology, 182(6), 1641–1648. [Link]

-

ResearchGate. (n.d.). Chromatographic Techniques for Organic Analytes. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. Retrieved January 23, 2026, from [Link]

-

Boulton, A. J., & Katritzky, A. R. (1962). Studies on nitroaromatic compounds. Part III. The synthesis of some new polynitroacenaphthenes. Journal of the Chemical Society, 2083-2087. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Chemical and Physical Information. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

-

MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]

-

UMNOrganicChemistry. (2014, November 20). Recrystallization [Video]. YouTube. [Link]

-

Dunn, P. J., et al. (2019). Sustainability challenges in peptide synthesis and purification: from R&D to production. Green Chemistry, 21(12), 3328-3344. [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

-

de Voogt, P., & Brinkman, U. A. T. (1989). Chromatographic clean-up methods for the determination of persistent organic compounds in aqueous environmental samples. Journal of Chromatography A, 470, 275-299. [Link]

-

Cach 層n, D., et al. (2015). Development of an analytical method for the simultaneous determination of 22 Polycyclic Aromatic Hydrocarbons (PAHs) in maternal and umbilical cord blood. Analytica Chimica Acta, 888, 145-154. [Link]

-

Roque, A. C. A., et al. (2014). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 9(12), 1488-1502. [Link]

-

Abou Al Alamein, A. M. (2015). Purity assessment and determination of sertaconazole in bulk and pharmaceutical formulations based on spectrophotometric and chromatographic approaches. European Journal of Chemistry, 6(4), 438-446. [Link]

-

Skoog, D. A., et al. (n.d.). Chapter 26 An Introduction to chromatographic separations. [Link]

-

Northwest Missouri State University. (n.d.). Safety Handbook. [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. researchgate.net [researchgate.net]

- 5. Mobile [my.chemius.net]

- 6. researchgate.net [researchgate.net]